molecular formula C4H4FN B14038368 (1S,2R)-2-fluorocyclopropane-1-carbonitrile

(1S,2R)-2-fluorocyclopropane-1-carbonitrile

Cat. No.: B14038368
M. Wt: 85.08 g/mol
InChI Key: KWUDEALSRGHQIP-IUYQGCFVSA-N
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Description

(1S,2R)-2-fluorocyclopropane-1-carbonitrile is a chiral compound with significant interest in organic chemistry due to its unique structural features and potential applications. The compound consists of a cyclopropane ring substituted with a fluorine atom and a nitrile group, making it a valuable building block in the synthesis of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-fluorocyclopropane-1-carbonitrile typically involves the cyclopropanation of alkenes using diazo compounds or ylides as carbene precursors. One common method is the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper, to form the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure high efficiency and yield. The use of chiral catalysts or chiral auxiliaries can help achieve the desired enantiomeric purity, which is crucial for applications in pharmaceuticals and agrochemicals .

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-fluorocyclopropane-1-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation

    Substitution: Alkoxides, thiolates

Major Products Formed

Scientific Research Applications

(1S,2R)-2-fluorocyclopropane-1-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (1S,2R)-2-fluorocyclopropane-1-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or electrostatic interactions with the target. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • (1S,2R)-2-bromocyclopropane-1-carbonitrile
  • (1S,2R)-2-chlorocyclopropane-1-carbonitrile
  • (1S,2R)-2-iodocyclopropane-1-carbonitrile

Uniqueness

(1S,2R)-2-fluorocyclopropane-1-carbonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to other halogenated cyclopropane derivatives. The fluorine atom’s high electronegativity and small size can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable tool in medicinal chemistry and drug design .

Properties

Molecular Formula

C4H4FN

Molecular Weight

85.08 g/mol

IUPAC Name

(1S,2R)-2-fluorocyclopropane-1-carbonitrile

InChI

InChI=1S/C4H4FN/c5-4-1-3(4)2-6/h3-4H,1H2/t3-,4+/m0/s1

InChI Key

KWUDEALSRGHQIP-IUYQGCFVSA-N

Isomeric SMILES

C1[C@H]([C@@H]1F)C#N

Canonical SMILES

C1C(C1F)C#N

Origin of Product

United States

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